![molecular formula C16H16F3N5 B14930490 3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14930490.png)
3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique structure that includes a pyrazole and pyridine ring system, making it a valuable scaffold for the development of new pharmaceuticals and chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method includes the cyclocondensation of acetylenic ketones with hydrazines to form the pyrazole ring, followed by further functionalization to introduce the cyclopropyl, ethyl, and trifluoromethyl groups . The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine rings, often using reagents like sodium hydride or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby modulating cellular processes like proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamides: Another compound with a similar pyrazole and pyridine structure, used as a discoidin domain receptor inhibitor for the treatment of idiopathic pulmonary fibrosis.
1,3,4-oxadiazole derivatives: Compounds with similar heterocyclic structures, investigated for their biological activities.
Uniqueness
What sets 3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its metabolic stability and lipophilicity, making it a valuable compound for drug development.
Properties
Molecular Formula |
C16H16F3N5 |
---|---|
Molecular Weight |
335.33 g/mol |
IUPAC Name |
3-cyclopropyl-6-(1-ethylpyrazol-4-yl)-1-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C16H16F3N5/c1-3-24-8-10(7-20-24)12-6-11(16(17,18)19)13-14(9-4-5-9)22-23(2)15(13)21-12/h6-9H,3-5H2,1-2H3 |
InChI Key |
VPINJSSMTDQTOW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=C(C(=C2)C(F)(F)F)C(=NN3C)C4CC4 |
Origin of Product |
United States |
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